molecular formula C22H26N4O3 B5953071 N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide

N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5953071
M. Wt: 394.5 g/mol
InChI Key: HQTVSYMXNLGYTA-UHFFFAOYSA-N
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Description

N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazole ring, a tetrahydronaphthalene moiety, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The process typically includes:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving 2-methylimidazole and a suitable alkylating agent.

    Preparation of the Tetrahydronaphthalene Moiety: This step involves the reduction of naphthalene derivatives to obtain the tetrahydronaphthalene structure.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the imidazole, tetrahydronaphthalene, and oxazole moieties under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This includes using advanced techniques such as continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16-23-10-12-26(16)11-4-9-24-22(27)21-14-20(29-25-21)15-28-19-8-7-17-5-2-3-6-18(17)13-19/h7-8,10,12-14H,2-6,9,11,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTVSYMXNLGYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCNC(=O)C2=NOC(=C2)COC3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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